Xerantholide Exhibits Potent In Vitro Anti-Gonorrheal Activity Comparable to Tetracycline
Xerantholide demonstrates direct inhibitory activity against Neisseria gonorrhoeae, the causative agent of gonorrhea, with an MIC50 value that is reported as comparable to the standard-of-care antibiotic tetracycline [1]. This positions xerantholide as a validated hit for anti-gonorrheal drug development, particularly in an era of rising antibiotic resistance.
| Evidence Dimension | In vitro anti-gonorrheal activity (MIC50) |
|---|---|
| Target Compound Data | 0.095 mg/mL |
| Comparator Or Baseline | Tetracycline (Positive Control) |
| Quantified Difference | Activity reported as comparable to tetracycline (exact comparative MIC value not provided in the primary source) |
| Conditions | Broth microdilution assay against N. gonorrhoeae; 24-hour incubation |
Why This Matters
Demonstrates that xerantholide possesses antibiotic-level potency against a clinically significant pathogen, justifying its selection for target-based screening and hit-to-lead optimization campaigns in infectious disease research.
- [1] Nyambe, M. N., Kadhila-Muandingi, P., Mumbengegwi, D. R., & Knott, M. G. (2022). In-vitro anti-gonorrheal activity of a sesquiterpene lactone, xerantholide, isolated from the leaves of Pechuel-loeschea leubnitziae. South African Journal of Botany, 145, 207-212. View Source
